molecular formula C10H13NO5S B1519472 4-[(2-Hydroxypropyl)sulfamoyl]benzoic acid CAS No. 1087792-65-1

4-[(2-Hydroxypropyl)sulfamoyl]benzoic acid

Cat. No. B1519472
M. Wt: 259.28 g/mol
InChI Key: XLQRMFVBYXXSRR-UHFFFAOYSA-N
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Description

4-[(2-Hydroxypropyl)sulfamoyl]benzoic acid, also known as HPSB or p-HPA, is a sulfamoylbenzoic acid derivative . It has a molecular weight of 259.28 g/mol . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 4-{[(2-hydroxypropyl)amino]sulfonyl}benzoic acid . The InChI code is 1S/C10H13NO5S/c1-7(12)6-11-17(15,16)9-4-2-8(3-5-9)10(13)14/h2-5,7,11-12H,6H2,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Carbonic Anhydrase Inhibition

4-[(2-Hydroxypropyl)sulfamoyl]benzoic acid derivatives, specifically benzamide-4-sulfonamides, show significant effectiveness as inhibitors of human carbonic anhydrase isoenzymes II, VII, and IX, with low nanomolar or subnanomolar ranges of inhibition. This makes them promising for potential therapeutic applications, particularly given their selectivity and potency (Abdoli et al., 2018).

Nanofiltration Membrane Development

Innovative sulfonated aromatic diamine monomers, which include derivatives of 4-[(2-Hydroxypropyl)sulfamoyl]benzoic acid, have been used to prepare thin-film composite nanofiltration membranes. These membranes demonstrate improved water flux and effective dye treatment capabilities, signifying their potential in water purification and treatment applications (Liu et al., 2012).

Electrochemical Research

4-[(2-Hydroxypropyl)sulfamoyl]benzoic acid and its derivatives have been studied for their electrochemical properties, specifically in the context of the electrochemical cleavage of azo bonds. This research is significant for understanding the electrochemical behaviors of these compounds and their potential applications in electrochemistry and related fields (Mandić et al., 2004).

Environmental Applications

The derivatives of 4-[(2-Hydroxypropyl)sulfamoyl]benzoic acid have been investigated in the context of environmental-friendly fabrication methods for adsorption resins. These resins are employed for the removal of pollutants like benzophenone-4 from water, highlighting their role in environmental protection and sustainability (Zhou et al., 2018).

Nonradical Oxidation Processes

Research has been conducted on the activation of peroxymonosulfate by benzoquinone for the degradation of contaminants like sulfamethoxazole. This innovative nonradical oxidation process, involving the generation of singlet oxygen, has implications for the development of novel environmental remediation technologies (Zhou et al., 2015).

Uricosuric Agents in Gout Treatment

Some derivatives of 4-[(2-Hydroxypropyl)sulfamoyl]benzoic acid, specifically (mono- and di-substituted sulfamoyl)benzoic acids, have been investigated for their potential as uricosuric agents in the treatment of gout and gouty arthritis. This demonstrates the compound's relevance in therapeutic applications (Sarbanes, 2002).

Protein Binding Studies

The binding properties of derivatives of 4-[(2-Hydroxypropyl)sulfamoyl]benzoic acid to proteins like bovine serum albumin have been studied. This research is essential for understanding the pharmacokinetics and interactions of these compounds in biological systems (Zia & Price, 1975).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Relevant Papers The search results did not provide specific papers related to 4-[(2-Hydroxypropyl)sulfamoyl]benzoic acid .

properties

IUPAC Name

4-(2-hydroxypropylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-7(12)6-11-17(15,16)9-4-2-8(3-5-9)10(13)14/h2-5,7,11-12H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQRMFVBYXXSRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001240528
Record name 4-[[(2-Hydroxypropyl)amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001240528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Hydroxypropyl)sulfamoyl]benzoic acid

CAS RN

1087792-65-1
Record name 4-[[(2-Hydroxypropyl)amino]sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087792-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(2-Hydroxypropyl)amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001240528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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